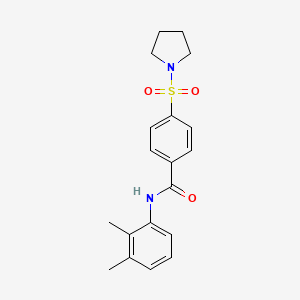

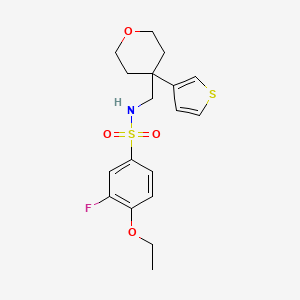

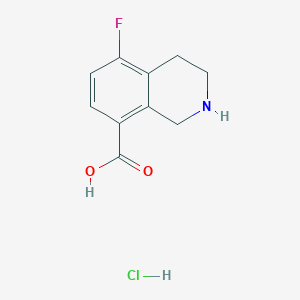

2-chloro-5-nitrobenzenecarbaldehyde O-methyloxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The synthesis and study of nitrobenzene derivatives, such as 2-chloro-5-nitrobenzenecarbaldehyde O-methyloxime, are significant in organic chemistry due to their potential applications in various fields including material science, pharmacology, and as intermediates in organic syntheses.

Synthesis Analysis

While direct synthesis information on 2-chloro-5-nitrobenzenecarbaldehyde O-methyloxime is unavailable, related works suggest that multistep synthetic routes involving nitration, halogenation, and oximation are commonly employed for similar compounds. For instance, Nguyen et al. (2015) describe a redox condensation reaction for the synthesis of 2-aroylbenzothiazoles from o-halonitrobenzenes, showcasing the type of reactions that might be relevant (Nguyen, Pasturaud, Ermolenko, & Al‐Mourabit, 2015).

Molecular Structure Analysis

The molecular structure of nitrobenzene derivatives, including potential configurations and substituent effects, can be elucidated using techniques such as X-ray crystallography. Jukić et al. (2010) provided structural analysis through X-ray for nitropyridine derivatives, which might hint at the analytical approaches for understanding the molecular structure of 2-chloro-5-nitrobenzenecarbaldehyde O-methyloxime (Jukić, Cetina, Halambek, & Ugarković, 2010).

Chemical Reactions and Properties

The chemical reactivity and interaction of nitrobenzene derivatives are influenced by their functional groups. Studies on similar compounds, such as the work by Nguyen et al. (2016) on redox condensation of o-halonitrobenzene, offer insight into the types of chemical reactions these compounds may undergo, highlighting their reactivity and potential for further chemical transformations (Nguyen, Ermolenko, & Al‐Mourabit, 2016).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline structure, are essential for the practical use and handling of chemical compounds. While specific data on 2-chloro-5-nitrobenzenecarbaldehyde O-methyloxime is not provided, research on closely related compounds, like the crystal structure analysis by Mossakowska and Wójcik (2007), can offer comparative insights (Mossakowska & Wójcik, 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles or electrophiles, stability under various conditions, and susceptibility to oxidative or reductive conditions, are crucial for the application and synthesis of nitrobenzene derivatives. Research like that by Suga, Shi, and Ibata (1998) on the cycloaddition reactions of oxazoles with nitrosobenzene derivatives may provide a foundation for understanding the chemical behavior of similar compounds (Suga, Shi, & Ibata, 1998).

科学的研究の応用

Novel Synthesis and Potential in Pesticide Development

- A study by Xiao-hua Du et al. (2005) discussed the synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a compound useful in the synthesis of key intermediates for the preparation of pesticides, demonstrating the potential of related nitrochlorobenzene compounds in agricultural applications Du et al., 2005.

Unnatural Acyclo Thymidine Mimics in Anticancer and Antiviral Research

- Research conducted by Zhi‐Xian Wang et al. (2000) explored derivatives of 2,4-difluorobenzene as acyclic 5-substituted-2′-deoxyuridine (thymidine) mimics for potential use as anticancer and antiviral agents. This highlights the role of structurally similar compounds in the development of new pharmaceuticals Wang et al., 2000.

Antioxidant Properties and Synthesis of Analogues

- A study by S. Lakshman et al. (2020) on the synthesis of Anthraquinone analogues, specifically 2-chloro-5-(methylsulfonamide) anthraquinone, revealed potent antioxidant properties. This indicates the chemical's potential in applications requiring oxidative stress mitigation or management Lakshman et al., 2020.

Inhibitors in Protoporphyrinogen Oxidase Studies

- Two papers, both detailing the structures of compounds including methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate and related compounds, contribute to the understanding of their potential as protoporphyrinogen IX oxidase inhibitors. This insight is essential for certain pharmaceutical applications, especially in developing treatments for diseases like porphyria or as herbicides Li et al., 2005.

Microbial Degradation and Environmental Remediation

- A study by M. Shah (2014) on the microbial degradation of 1-chloro-4-nitrobenzene by a newly isolated Pseudomonas acidovorans XII strain sheds light on its potential application in environmental bioremediation, particularly in treating polluted water or soil Shah, 2014.

特性

IUPAC Name |

(E)-1-(2-chloro-5-nitrophenyl)-N-methoxymethanimine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c1-14-10-5-6-4-7(11(12)13)2-3-8(6)9/h2-5H,1H3/b10-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGMLARXYUJGNH-BJMVGYQFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC1=C(C=CC(=C1)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C1=C(C=CC(=C1)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-5-nitrobenzenecarbaldehyde O-methyloxime | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-{[2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate](/img/structure/B2487553.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2487563.png)

![[4-(Piperidin-3-yl)phenyl]methanol](/img/structure/B2487565.png)

![2-{[(Benzoylamino)carbothioyl]amino}-1,1'-biphenyl](/img/structure/B2487566.png)

![methyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate](/img/structure/B2487569.png)